Deltasonamide 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

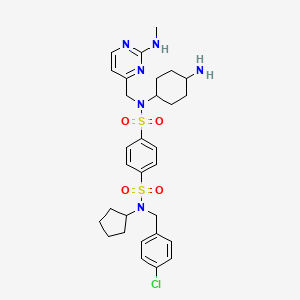

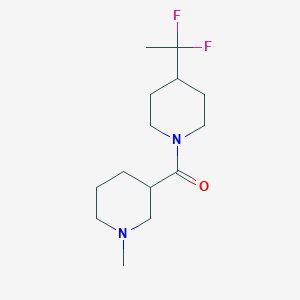

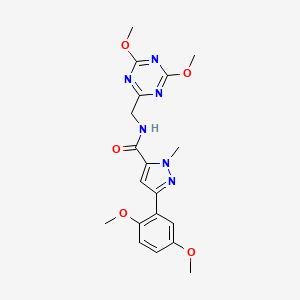

Deltasonamide 2 is a competitive, high-affinity PDEδ inhibitor . It has been used in research for its potential to modulate the localization of lipidated proteins in the cell .

Synthesis Analysis

The synthesis of Deltasonamide 2 involves the development of proteolysis-targeting chimeras (PROTACs) that efficiently and selectively reduce PDEδ levels in cells through induced proteasomal degradation . The picomolar PDEδ inhibitor Deltasonamide 1 was employed for the design and synthesis of these PROTACs .Molecular Structure Analysis

The molecular weight of Deltasonamide 2 is 647.250 . Its molecular formula is C30H39ClN6O4S2 . The chemical structure of Deltasonamide 2 includes a competitive, high-affinity PDEδ inhibitor with a Kd of 385 pM .Chemical Reactions Analysis

Deltasonamide 2 has been used in the development of new proteolysis-targeting chimeras (PROTACs) that efficiently and selectively reduce PDEδ levels in cells through induced proteasomal degradation . The resulting bifunctional degraders direct their targets to the ubiquitin-proteasome system .Physical And Chemical Properties Analysis

Deltasonamide 2 has a molecular weight of 761.27 and a formula of C32H40ClF3N6O6S2 . It appears as a solid, white to off-white substance .Wissenschaftliche Forschungsanwendungen

Cannabinoid Pharmacology and Toxicology : Adams and Martin (1996) discuss the pharmacological effects of cannabinoids and their receptors, providing insights into the therapeutic potential and challenges in developing cannabinoid-derived drugs. This research could be relevant considering Deltasonamide 2 may share pharmacological pathways with cannabinoids (Adams & Martin, 1996).

Antidepressant-like Activity of Endocannabinoids : Gobbi et al. (2005) explore the antidepressant-like effects of URB597, a compound that amplifies endogenous cannabinoids' actions, suggesting the therapeutic potential of manipulating the endocannabinoid system for mood regulation (Gobbi et al., 2005).

Gene Expression Analysis Techniques : Livak and Schmittgen (2001) present methods for analyzing gene expression data, which could be relevant for understanding the genetic and molecular pathways influenced by Deltasonamide 2 or related compounds (Livak & Schmittgen, 2001).

Cannabinoid Receptor Genes : Onaivi, Chakrabarti, and Chaudhuri (1996) delve into the molecular and neurobiological aspects of cannabinoid receptors, which might be pertinent if Deltasonamide 2 interacts with similar pathways (Onaivi, Chakrabarti, & Chaudhuri, 1996).

Monoacylglycerol Lipase and Endocannabinoid Signalling : Labar, Wouters, and Lambert (2010) review the role of monoacylglycerol lipase in regulating endocannabinoid levels, which could be relevant for understanding the biochemical context in which Deltasonamide 2 operates (Labar, Wouters, & Lambert, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The pharmacological inhibition of PDEδ, such as with Deltasonamide 2, is being explored as a new approach to target abnormal Rheb/mTORC1 activation in Tuberous Sclerosis Complex cells . This could potentially lead to new drug therapies for conditions where the Rheb/mTORC1 pathway is hyperactivated .

Eigenschaften

IUPAC Name |

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUVUWIYLENNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClN6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deltasonamide 2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)

![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874863.png)